molecular formula C16H16FNO5S2 B2801911 1-(2-fluorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine CAS No. 1797144-39-8

1-(2-fluorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine

Cat. No.: B2801911
CAS No.: 1797144-39-8
M. Wt: 385.42
InChI Key: UIXBVYOBBARKCW-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a sophisticated azetidine-based chemical reagent designed for discovery chemistry and medicinal chemistry research. Azetidines, as four-membered saturated N-heterocycles, are of significant interest in drug design due to their rigid, three-dimensional structure, which can improve solubility, increase the fraction of Csp3 centres, and enhance metabolic stability by reducing susceptibility to oxidative metabolism . This particular compound features a unique dual-sulfonyl substitution pattern, which may be explored for its potential in modulating electronic properties and serving as a key synthetic intermediate. The 4-methoxybenzenesulfonyl (tosyl) group is a classic protecting group in synthetic organic chemistry, while the 2-fluorobenzenesulfonyl moiety can be used to tune the compound's reactivity and physicochemical characteristics. Azetidine sulfonyl derivatives are valuable building blocks in the synthesis of novel pharmacophore motifs and have been harnessed in the development of diverse chemical probes . Researchers can utilize this compound to build complex, three-dimensional molecular architectures, particularly in the search for new bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-fluorophenyl)sulfonyl-3-(4-methoxyphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO5S2/c1-23-12-6-8-13(9-7-12)24(19,20)14-10-18(11-14)25(21,22)16-5-3-2-4-15(16)17/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXBVYOBBARKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine typically involves multi-step organic reactions. One common method includes the sulfonylation of azetidine with 2-fluorophenylsulfonyl chloride and 4-methoxyphenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-fluorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols can replace the sulfonyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide or sulfide derivatives.

    Substitution: Formation of substituted azetidine derivatives with new functional groups.

Scientific Research Applications

1-(2-fluorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluorophenyl and methoxyphenyl groups can enhance the compound’s binding affinity and selectivity towards specific targets, leading to its biological effects.

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Spectroscopic and Physical Data
Compound Name IR (cm⁻¹) $ ^1H $-NMR (δ, ppm) Melting Point Reference
1-(2-Fluorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine Expected: ~1350 (S=O) Aromatic protons: ~6.5–8.5 Not reported N/A
2-(Anthracen-9-yl)-1-(3-(3-(2-(anthracen-9-yl)-4-oxospiro[azetidine-3,9'-xanthene]-1-yl)benzyl)phenyl)spiro[azetidine-3,9'-xanthen]-4-one 1758 (CO β-lactam) 3.78 (CH2), 6.22–9.52 (ArH) 220–222°C (dec.)
(2R,3S)-3-(4-Fluorophenyl)-1-(4-methoxyphenyl)spiro-β-lactam Not reported Not reported White solid

Key Observations:

  • Spectral Signatures : The target compound’s sulfonyl groups would show strong S=O stretching at ~1350 cm⁻¹ in IR, distinct from β-lactam carbonyls (1758 cm⁻¹ in ) .
  • Thermal Stability : Spiro-β-lactams () decompose at high temperatures (~220°C), whereas sulfonated azetidines are likely more stable due to fewer strained bonds .

Commercial and Industrial Relevance

  • Building Block Availability : lists sulfonated azetidines (e.g., 3-(cyclohexanesulfonyl)azetidine) as catalog items, indicating industrial interest in such scaffolds for drug discovery .
  • Scalability : The multi-step synthesis in (96% yield for TFA salts) suggests scalability for azetidine derivatives, though sulfonylation steps may require optimization for the target compound .

Biological Activity

1-(2-Fluorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique azetidine ring substituted with sulfonyl groups, which are known to enhance biological activity. The presence of fluorine and methoxy groups may influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC12H12F2O4S2
Molecular Weight318.35 g/mol
Density1.5 g/cm³
Boiling PointNot available
Melting PointNot available

Antibacterial Activity

Research has indicated that compounds containing sulfonyl groups exhibit significant antibacterial properties. For instance, studies on related fluorobenzoyl thiosemicarbazides have shown minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL against Staphylococcus aureus clinical isolates . The structural characteristics of sulfonyl derivatives play a crucial role in their antibacterial efficacy.

Case Study: Antibacterial Screening

A study conducted on various sulfonamide derivatives revealed that modifications in the substituents significantly affected their antibacterial potency. Electron-withdrawing groups at specific positions enhanced activity, suggesting that the electronic properties of substituents are pivotal for biological interactions .

Anticancer Activity

Emerging evidence suggests that azetidine derivatives may possess anticancer properties. In particular, fluorinated analogues of related compounds have shown promising cytotoxicity against cancer cell lines such as HeLa cells. For example, the introduction of fluorine atoms has been correlated with increased activity, indicating that halogenation can enhance the efficacy of these compounds in cancer therapy .

Data Table: Cytotoxicity Against HeLa Cells

CompoundCC50 (µM)
This compoundTBD
Fluorinated analogue A5.5
Fluorinated analogue B20

The proposed mechanism of action for the antibacterial and anticancer activities of this compound involves the inhibition of key enzymes and pathways within bacterial cells and tumor cells. The sulfonyl moiety is believed to interact with target proteins, disrupting essential biological processes.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity by identifying sulfonyl group positions (e.g., chemical shifts for fluorine at ~δ 7.5 ppm and methoxy at ~δ 3.8 ppm) .
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 413.03) .

How can researchers resolve contradictions in reported biological activities of sulfonated azetidine derivatives across different studies?

Advanced Research Focus
Discrepancies may arise from variations in:

  • Purity : Impurities (e.g., unreacted sulfonyl chlorides) can skew bioactivity results. Rigorous HPLC and NMR validation are essential .
  • Assay Conditions : Standardize cell-based assays (e.g., consistent cell lines, incubation times) to enable cross-study comparisons .
  • Structural Confounders : Use computational tools (e.g., molecular docking) to differentiate target-specific effects from non-specific interactions .

What computational strategies are employed to predict the interaction of this compound with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., kinases) by analyzing sulfonyl group interactions with catalytic residues .
  • QSAR Studies : Correlate substituent electronic properties (e.g., fluorine’s electronegativity, methoxy’s electron-donating effect) with inhibitory activity .
  • MD Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories in GROMACS) .

What are the common challenges in achieving regioselective sulfonation during the synthesis of disubstituted azetidines?

Q. Basic Research Focus

  • Steric Hindrance : Bulky substituents (e.g., 4-methoxy) may slow reaction kinetics. Use polar aprotic solvents (DMF) to enhance reactivity .
  • Competing Reactions : Sequential addition of sulfonyl chlorides (rather than concurrent) minimizes cross-reactivity .
  • Catalyst Optimization : Lewis acids (e.g., ZnCl₂) can improve regioselectivity in asymmetric sulfonation .

How does the electronic influence of the 2-fluoro and 4-methoxy substituents affect the compound’s reactivity in further derivatization?

Q. Advanced Research Focus

  • 2-Fluoro Group : Electron-withdrawing nature increases electrophilicity at the azetidine nitrogen, facilitating nucleophilic substitutions (e.g., alkylation) .
  • 4-Methoxy Group : Electron-donating effects stabilize intermediates during oxidation or reduction (e.g., conversion to sulfonamides) .
  • Synergistic Effects : The combined electronic profile may enhance stability in acidic/basic conditions, as shown in analogs .

What are the recommended storage conditions to maintain the stability of this compound?

Q. Basic Research Focus

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of sulfonyl groups .
  • Solvent Compatibility : Dissolve in anhydrous DMSO or DMF for long-term storage (>6 months) .

How can researchers design experiments to assess the environmental persistence of this compound in laboratory settings?

Q. Advanced Research Focus

  • Degradation Studies : Expose the compound to UV light (simulating sunlight) and analyze breakdown products via LC-MS .
  • Hydrolysis Kinetics : Monitor stability in buffers (pH 4–9) at 25°C/37°C to simulate aquatic and physiological conditions .
  • Ecotoxicology Assays : Use Daphnia magna or algal models to evaluate acute toxicity and bioaccumulation potential .

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